![molecular formula C6H14ClNO2 B1390201 3-Aminohexanoic acid hydrochloride CAS No. 80914-38-1](/img/structure/B1390201.png)
3-Aminohexanoic acid hydrochloride
Overview
Description
3-Aminohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 . It is also known as (S)-3-Aminohexanoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Aminohexanoic acid hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound isInChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1
. Physical And Chemical Properties Analysis
The molecular weight of 3-Aminohexanoic acid hydrochloride is 167.63 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Scientific Research Applications
Pharmaceutical Industry
3-Aminohexanoic acid hydrochloride is used in the pharmaceutical industry due to its wide range of pharmacological activities . It has been found to have antitumor , anti-HIV , and anti-fatigue effects. It is also used to treat chronic liver diseases .
Structural Modification of Natural Products
Amino acids, including 3-Aminohexanoic acid hydrochloride, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Food Industry
Amino acids are widely used in the food industry . For example, they can be used to enhance the flavor of food and enhance nutrition .
Medical and Healthcare Industries
Amino acids are widely used in the medical and healthcare industries . They play roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .
Interaction with Plasminogen or Plasmin
The interaction of 3-Aminohexanoic acid hydrochloride with plasminogen or plasmin is mediated by lysine binding sites, not enzymatic active sites of plasmin .
Degradation of Fibrinogen
3-Aminohexanoic acid hydrochloride enables the degradation of fibrinogen, a plasma protein, as well as the degradation of the fibrin clot into fibrin cleavage products .
Mechanism of Action
Target of Action
3-Aminohexanoic acid hydrochloride, also known as aminocaproic acid, is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the specific residue of lysine . These enzymes include proteolytic enzymes like plasmin, which is responsible for fibrinolysis .
Mode of Action
The mode of action of 3-Aminohexanoic acid hydrochloride involves its interaction with its targets. It binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin, thereby preventing its activation to plasmin . This results in a reduction in fibrinolysis .
Biochemical Pathways
The biochemical pathways affected by 3-Aminohexanoic acid hydrochloride are primarily those involved in fibrinolysis . By inhibiting the activation of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This leads to a decrease in bleeding, particularly postoperatively .
Pharmacokinetics
The pharmacokinetics of 3-Aminohexanoic acid hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . The compound is metabolized in the kidney and has an elimination half-life of 2 hours . These properties impact its bioavailability and effectiveness in the body.
Result of Action
The molecular and cellular effects of the action of 3-Aminohexanoic acid hydrochloride are primarily related to its antifibrinolytic activity . By inhibiting fibrinolysis, it promotes clot formation and reduces bleeding . This makes it effective in the treatment of certain bleeding disorders .
Safety and Hazards
While specific safety and hazard information for 3-Aminohexanoic acid hydrochloride is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Future Directions
properties
IUPAC Name |
3-aminohexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBHZGUSDAGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminohexanoic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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